(R)-2-ethylpiperazine dihydrochloride
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Overview
Description
®-2-ethylpiperazine dihydrochloride is a chiral compound that belongs to the piperazine family Piperazines are a class of heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
Scientific Research Applications
®-2-ethylpiperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-ethylpiperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S, S)-N, N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and subsequent purification steps. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-ethylpiperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the piperazine ring act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include N-alkylated piperazines, N-acylated piperazines, and piperazine N-oxides.
Mechanism of Action
The mechanism of action of ®-2-ethylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The nitrogen atoms in the piperazine ring can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This can lead to various pharmacological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simpler analog with a similar structure but lacking the ethyl group.
N-methylpiperazine: Contains a methyl group instead of an ethyl group.
1,4-diazepane: A seven-membered ring analog with similar nitrogen positioning.
Uniqueness
®-2-ethylpiperazine dihydrochloride is unique due to its chiral nature and the presence of the ethyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This makes it a valuable compound for the development of enantioselective drugs and other specialized applications .
Properties
CAS No. |
438050-07-8 |
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Molecular Formula |
C6H15ClN2 |
Molecular Weight |
150.65 g/mol |
IUPAC Name |
(2R)-2-ethylpiperazine;hydrochloride |
InChI |
InChI=1S/C6H14N2.ClH/c1-2-6-5-7-3-4-8-6;/h6-8H,2-5H2,1H3;1H/t6-;/m1./s1 |
InChI Key |
MZIHMYOOFAOMJA-FYZOBXCZSA-N |
Isomeric SMILES |
CC[C@@H]1CNCCN1.Cl |
SMILES |
CCC1CNCCN1.Cl.Cl |
Canonical SMILES |
CCC1CNCCN1.Cl |
Synonyms |
(2R)-2-Ethylpiperazine dihydrochloride; |
Origin of Product |
United States |
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